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Compound of Interest

2'-Fluoro-2-methylamino-5-
Compound Name: _
nitrobenzophenone

Cat. No.: B1294471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
2'-Fluoro-2-methylamino-5-nitrobenzophenone (C14H11FN203, CAS: 735-06-8).[1][2][3] Due
to the limited availability of experimentally derived public data, this document presents the
known mass spectrometry data and provides a detailed, predicted analysis for Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles
and data from structurally similar compounds. This guide is intended to support research, drug
development, and quality control activities where this compound is of interest.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to elucidate its structure by analyzing its
fragmentation patterns. The molecular formula for 2'-Fluoro-2-methylamino-5-
nitrobenzophenone is C14H11FN20s3, with a calculated exact mass of 274.0754 Da.[1]

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the gas
chromatography-mass spectrometry (GC-MS) of 2'-Fluoro-2-methylamino-5-
nitrobenzophenone.
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m/z Interpretation

274 Molecular ion [M]*e
273 [M-H]*

257 [M-OH]* or [M-NH]*

Data sourced from PubChem CID 69775.[1]

Predicted Fragmentation Pathways

The fragmentation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone in an electron
ionization (EI) source is expected to proceed through several key pathways, driven by the
stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion
peak.[4]

» 0-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common
fragmentation pathway for ketones. This could lead to the formation of ions corresponding to
the 2-fluorobenzoyl cation (m/z 123) or the 2-methylamino-5-nitrophenyl cation (m/z 151).

o Loss of Nitro Group: The nitro group can be lost as NO2z (46 Da) or NO (30 Da), leading to
fragments at m/z 228 and m/z 244, respectively.

o Loss of Small Molecules: The peak at m/z 257 likely corresponds to the loss of a hydroxyl
radical (OH, 17 Da) or an imine radical (NH, 17 Da), possibly through rearrangement.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of
organic compounds by providing information about the chemical environment of individual
atoms. While specific experimental data is not publicly available, the following tables provide
predicted *H and 3C NMR spectral data for 2'-Fluoro-2-methylamino-5-nitrobenzophenone
dissolved in a standard NMR solvent like CDCls.

Predicted *H NMR Data
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Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Assignment

Rationale

~8.2-8.4 d

1H

H-6

Aromatic proton
ortho to the nitro
group, strongly
deshielded.

~7.8-8.0 dd

1H

H-4

Aromatic proton
ortho to the
carbonyl and

meta to the nitro

group.

~7.4-7.6 m

2H

H-4', H-6'

Aromatic protons
on the fluorinated
ring, deshielded
by the carbonyl

group.

~7.1-7.3 m

2H

H-3', H-5'

Aromatic protons
on the fluorinated

ring.

~6.8-7.0 d

1H

H-3

Aromatic proton
ortho to the

methylamino

group.

3H

-NH-CHs

Methyl protons
coupled to the
adjacent NH

proton.

~8.5 (broad) q

1H

-NH-CHs

Amine proton,
often broad and
exchangeable
with D20.
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Predicted **C NMR Data
Predicted Chemical Shift (9,
ppm)

Assignment Rationale

Carbonyl carbon, ical range
~195 C=0 Y P g
for benzophenones.

Carbon directly attached to
~160 (d, tJCF = 250 Hz) Cc-2' fluorine, shows a large

coupling constant.

Carbon attached to the

~148 C-2 nitrogen of the methylamino

group.

Carbon attached to the nitro
~140 C-5

group.

Quaternary carbons of the
~135-138 C-1, C-1 o

aromatic rings.

Aromatic CH carbons on the
~130-133 Cc-4', C-6' _ _

fluorinated ring.

Aromatic CH carbons on the
~125-128 C-4,C-6 ] ) )

nitro-substituted ring.

Aromatic CH carbons on the
~115-120 C-3, C-5' _ _

fluorinated ring.

Aromatic CH carbon ortho to
~110-115 C-3 _

the methylamino group.

Methyl carbon of the
~30 -NH-CHs

methylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies. The table below outlines the predicted IR absorption
bands for 2'-Fluoro-2-methylamino-5-nitrobenzophenone.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Wavenumber

( 1 Vibrational Mode Functional Group
cm-

~3350-3450 N-H stretch Secondary amine (-NH)
~3030-3100 C-H stretch Aromatic C-H
~2850-2960 C-H stretch Methyl C-H (-CHs)
~1650-1670 C=0 stretch Ketone (Aryl-CO-Aryl)
~1580-1600 C=C stretch Aromatic ring
~1500-1530 N-O asymmetric stretch Nitro group (-NO2)
~1340-1360 N-O symmetric stretch Nitro group (-NO2)
~1200-1250 C-N stretch Aryl-amine
~1100-1200 C-F stretch Aryl-fluoride

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed in
this guide. These are based on standard laboratory practices for the analysis of small organic
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

¢ Instrumentation: *H and 13C NMR spectra are typically recorded on a 300 MHz or higher field
NMR spectrometer.

o Data Acquisition:

o 'H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters
include a spectral width of approximately 12-15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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o 13C NMR: A proton-decoupled pulse sequence is generally used to obtain a spectrum with
single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is
required. Due to the lower natural abundance of 13C, a larger number of scans is
necessary.

Infrared (IR) Spectroscopy

e Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a small amount of the solid sample is
placed directly on the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded first.[5] Then, the sample is scanned, typically over a range of 4000 to 400 cm™1,
[6] The final spectrum is presented in terms of percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS), is used for analysis.

o Data Acquisition:

o lonization: Electron lonization (El) at 70 eV is a common hard ionization technique for GC-
MS that induces fragmentation.[7] For LC-MS, softer ionization techniques like
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are
typically used to preserve the molecular ion.[8]

o Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their m/z ratio. The detector records the abundance of each ion, generating the mass
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spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of
spectral data for a chemical compound like 2'-Fluoro-2-methylamino-5-nitrobenzophenone.

Pure Sample of
2'-Fluoro-2-methylamino
-5-nitrobenzophenone

Data Ac éuisition

NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry

(1H, 3C) (FTIR-ATR) (GC-MS / LC-MS)

Data Processing
Y v
E%l;geergg?p:ggg:’ Background Subtraction, Spectrum Generation,
Peak Picking Peak Identification Peak Assignment
Data Infterpretation
v $ Y
Chemical Shifts, Molecular Weight,

Functional Group
Analysis

Coupling Constants,
Integration

Elemental Composition,
Fragmentation Pattern

Structure Elucidation

&
Compound Confirmation

Click to download full resolution via product page

Caption: Workflow for spectral data acquisition, processing, and interpretation.
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This guide serves as a foundational resource for understanding the key spectral characteristics
of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. For definitive structural confirmation, it is
recommended to acquire experimental data and perform a full suite of 2D NMR experiments
(e.g., COSY, HSQC, HMBC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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